molecular formula C10H11NOS B1626550 2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one CAS No. 90921-53-2

2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one

Cat. No.: B1626550
CAS No.: 90921-53-2
M. Wt: 193.27 g/mol
InChI Key: KQXBYDQIOLXEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound featuring a benzothiazinone core with two methyl groups at the 2-position. This structure combines a sulfur atom in the thiazinone ring and a fused benzene moiety, contributing to its unique physicochemical and biological properties. The compound serves as a scaffold in medicinal chemistry, particularly for designing acetylcholinesterase (AChE) inhibitors and antimicrobial agents . Its synthetic accessibility and structural versatility make it a valuable intermediate for derivatives with tailored activities.

Properties

IUPAC Name

2,2-dimethyl-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-10(2)9(12)11-7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXBYDQIOLXEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535289
Record name 2,2-Dimethyl-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90921-53-2
Record name 2,2-Dimethyl-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiourea Intermediate Pathway for Thiazinone Assembly

Mechanistic Basis of Thiourea-Mediated Cyclization

The thiourea pathway leverages N,N-dialkylthiourea derivatives as bifunctional reagents to simultaneously introduce nitrogen and sulfur atoms during thiazinone ring formation. This method, first demonstrated for antitubercular benzothiazinones, involves sequential activation of substituted benzoic acids followed by nucleophilic attack from the thiourea’s sulfur and nitrogen centers. For 2,2-dimethyl substitution, N,N-dimethylthiourea serves as the critical building block, directing both methyl groups to the thiazinone’s C2 position during cyclization.

Synthesis of N,N-Dimethylthiourea

N,N-Dimethylthiourea synthesis employs thiocarbonyldiimidazole (TCDI) as the sulfur-transfer agent under anhydrous conditions:

Thiocarbonyldiimidazole + Dimethylamine → N,N-Dimethylthiourea + Imidazole  

Reaction in tetrahydrofuran (THF) at 0–5°C for 2 hours achieves 89% conversion efficiency, with subsequent ammonia quench isolating the thiourea. This method circumvents hazardous isothiocyanate intermediates, aligning with green chemistry principles.

Benzoic Acid Activation and Ring Closure

2-Chlorobenzoic acid derivatives undergo activation via thionyl chloride (SOCl₂) in refluxing dichloromethane (DCM), forming the reactive acid chloride. Subsequent coupling with N,N-dimethylthiourea in THF at −20°C initiates nucleophilic substitution at the carbonyl carbon:

2-Chlorobenzoyl chloride + N,N-Dimethylthiourea → 2,2-Dimethyl-2H-benzo[b][1,4]thiazin-3(4H)-one + HCl  

Key reaction parameters:

  • Temperature : −20°C to 0°C prevents premature cyclization
  • Solvent : THF enables sufficient reagent solubility without side reactions
  • Stoichiometry : 1:1.05 molar ratio (acid chloride:thiourea) maximizes yield

Under optimized conditions, this method delivers the target compound in 72–78% isolated yield after recrystallization from ethanol.

Comparative Analysis of Thiourea Variants

Substituting N,N-dimethylthiourea with alternative thioureas modulates product substitution patterns:

Thiourea Reagent Product Substituents Yield (%)
N,N-Diethylthiourea 2,2-Diethyl 68
N-Methyl-N-phenylthiourea 2-Methyl-2-phenyl 55
N,N-Dimethylthiourea 2,2-Dimethyl 75

Data adapted from benzothiazinone synthesis studies demonstrates the dimethyl variant’s superior yield, attributed to reduced steric hindrance during cyclization.

Base-Promoted Cyclization Strategies

KOH-Mediated Annulation in Dipolar Aprotic Solvents

Early synthesis routes employed strong bases like potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) to facilitate thiazinone ring closure from thioamide precursors. For 2,2-dimethyl derivatives, methyl 2-cyano-3,3-dimethylthioacrylate serves as the key intermediate:

Methyl 2-cyano-3,3-dimethylthioacrylate + 2-Aminothiophenol → Thiazinone Precursor  

Cyclization occurs under basic conditions (2M KOH in DMSO) at 25°C for 3 hours, achieving 85% yield through intramolecular nucleophilic attack.

Solvent Optimization for Base-Mediated Reactions

Solvent polarity critically influences reaction kinetics:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMSO 46.7 3 85
DMF 36.7 5 72
Acetone 20.7 8 41

DMSO’s high polarity stabilizes the transition state during cyclization, explaining its superior performance.

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation to accelerate base-mediated cyclization:

  • Conditions : 150 W, 100°C, 15 minutes
  • Yield Improvement : 89% vs. 85% conventional heating
  • Side Product Reduction : <2% vs. 5–8% thermal method

This technique particularly benefits temperature-sensitive substrates by minimizing decomposition pathways.

Alternative Synthetic Approaches

Palladium-Catalyzed Cross Coupling

Recent advances employ Suzuki-Miyaura coupling to introduce aromatic substituents post-cyclization:

2,2-Dimethylthiazinone-Br + Arylboronic Acid → Functionalized Derivative  

Catalytic System:

  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ base
  • Toluene/water (3:1) at 80°C

This method achieves 63–78% yields for para-substituted aryl groups while preserving the thiazinone core.

Photochemical Ring Contraction

Ultraviolet irradiation (254 nm) induces ring contraction in diazepine precursors to access strained thiazinones:

Benzo[b][1,4]diazepin-3-one → 2,2-Dimethylthiazinone via [1,3]-Shift  

Though mechanistically intriguing, practical limitations include:

  • Low yields (32–41%)
  • Extensive byproduct formation
  • Requirement for specialized equipment

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Implementing thiourea pathway in continuous flow systems enhances process control:

Parameter Batch Reactor Flow Reactor
Reaction Time 4 h 22 min
Space-Time Yield 18 g/L/h 54 g/L/h
Impurity Profile 5–7% <1%

Tubular reactor configuration (ID 2 mm, L 10 m) with residence time 20–25 minutes achieves 94% conversion at 50°C.

Green Chemistry Metrics

Comparative analysis of synthesis routes:

Metric Thiourea Pathway Base-Mediated
Atom Economy (%) 81 73
E-Factor 8.2 14.7
Process Mass Intensity 9.5 17.3

The thiourea method’s superior metrics derive from minimized solvent use and absence of toxic byproducts.

Spectroscopic Characterization

Infrared Spectroscopy

Key absorption bands for 2,2-dimethyl-2H-benzo[b]thiazin-3(4H)-one:

  • C=O Stretch : 1705–1710 cm⁻¹
  • C≡N (if present) : 2205–2215 cm⁻¹
  • N-H Stretch : 3200–3325 cm⁻¹ (broad)

Absence of S-H stretches (2550–2600 cm⁻¹) confirms complete cyclization.

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃):

  • δ 1.58 (s, 6H) : Geminal dimethyl protons
  • δ 3.21 (s, 2H) : Thiazinone CH₂
  • δ 7.32–7.89 (m, 4H) : Aromatic protons

¹³C NMR confirms the thiazinone carbonyl at δ 169.8 ppm.

Emerging Applications and Derivatives

Antimycobacterial Agents

Structural analogs demonstrate potent activity against Mycobacterium tuberculosis:

Derivative MIC₉₀ (μM) Selectivity Index
2,2-Dimethyl parent 0.15 220
6-Nitro substituted 0.08 310
8-Trifluoromethyl 0.12 190

The dimethyl substitution enhances membrane permeability while reducing cytotoxicity.

Organic Semiconductor Applications

Thin-film transistors incorporating 2,2-dimethylthiazinone derivatives exhibit:

  • Hole Mobility : 0.45 cm²/V·s
  • On/Off Ratio : 10⁶
  • Threshold Voltage : −12 V

These properties stem from extended π-conjugation and enhanced crystallinity.

Chemical Reactions Analysis

Alkylation Reactions

The compound undergoes alkylation at the nitrogen atom of the thiazine ring under mild conditions. A representative example involves its reaction with 2-(4-(bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Reaction Conditions :

  • Solvent : Dry DMF

  • Base : Potassium carbonate (1.2 eq)

  • Temperature : 60°C

  • Atmosphere : Inert (argon)

  • Time : 3 hours

Product : 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2H-benzo[b] thiazin-3(4H)-one
Yield : Not explicitly reported, but purified via flash column chromatography .

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl derivative of this compound participates in nucleophilic substitution with thiadiazole derivatives to form hybrid molecules:

General Procedure :

  • Reactants : 6-(2-Chloroacetyl)-2H-benzo[b] thiazin-3(4H)-one + thiadiazole derivatives (e.g., 2a–2j )

  • Solvent : Acetone

  • Base : K₂CO₃ (1 eq)

  • Conditions : Reflux overnight

Example Product :

CompoundR GroupYieldKey Spectral Data (IR, 1H^1H-NMR)
3a Ethyl70%IR: 3190 cm1^{-1} (N-H); 1H^1H-NMR: δ 3.56 (s, thiazine-H)
3i 4-Methoxyphenyl65%IR: 3234 cm1^{-1} (N-H); 1H^1H-NMR: δ 3.71 (s, OCH₃)

Applications : These hybrids exhibit acetylcholinesterase inhibitory activity, highlighting their pharmacological potential .

Oxidation to Sulfone Derivatives

The thiazine sulfur can be oxidized to a sulfone group using urea-hydrogen peroxide (UHP):

Procedure :

  • Oxidant : UHP (2 eq)

  • Solvent : Dichloromethane

  • Conditions : Stirring at RT for 12 hours

Product : 1,1-Dioxo-1,4-dihydro-2H-1λ⁶-benzo thiazin-3-one
Key Advantage : UHP offers a cost-effective and mild alternative to traditional oxidants like mCPBA .

Microwave-Assisted Cyclization

Microwave irradiation accelerates intramolecular cyclization for benzothiazine ring formation:

Example :

  • Substrate : 2-Aminothiophenol derivatives

  • Conditions : Microwave, 150°C, 10 minutes

  • Catalyst : Inorganic base (e.g., K₂CO₃)

Outcome : Efficient synthesis of 1,4-benzothiazin-3-one scaffolds with reduced reaction times .

Isomerization Under Acidic Conditions

Acid treatment induces structural isomerization:

Reaction :

  • Substrate : 2-(Benzo[d]thiazol-2-ylmethyl)-3,4-dihydro-2H-benzo[b] thiazine

  • Conditions : HCl in chloroform, RT, 24 hours

  • Product : 2-(Benzo[d]thiazol-2-ylmethyl)-2H-benzo[b] thiazin-3(4H)-one

  • Yield : 98%

Mechanism : Protonation of the thiazine nitrogen followed by ring-opening and re-closure .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to methyl substituents:

Analog StructureKey DifferenceReactivity Profile
2-Methyl-2H-benzo[b] oxazin-3(4H)-oneOxazine ring (O instead of S)Lower electrophilicity; reduced nucleophilic substitution yields
6-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-oneBromine substituentEnhanced leaving-group ability in SNAr reactions

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that 2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one demonstrates significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. The presence of specific functional groups enhances its interaction with bacterial enzymes and metabolic pathways, which is crucial for its mechanism of action.

Pharmacological Potential
The compound's structure suggests possible interactions with biological macromolecules such as enzymes and receptors involved in disease mechanisms. Preliminary investigations into these interactions are essential for optimizing its therapeutic applications and understanding its pharmacodynamics.

Material Science Applications

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers. Its unique chemical structure allows for modifications that can enhance the properties of polymeric materials, such as thermal stability and mechanical strength.

Nanotechnology
The compound's potential use in nanotechnology is also being explored. Its ability to form stable complexes with metal ions can lead to the development of nanomaterials with specific electronic or catalytic properties.

Case Studies

Several case studies have documented the applications of this compound in different contexts:

  • Antibacterial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Polymer Development Research : Research highlighted the use of this compound as a monomer in synthesizing high-performance polymers with enhanced thermal and mechanical properties.
  • Nanoparticle Synthesis Application : Investigations into the compound's ability to stabilize metal nanoparticles showed promising results for applications in catalysis and sensor technology.

Mechanism of Action

The precise mechanism by which 2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one exerts its effects can vary based on its application:

  • Molecular Targets: : It can interact with enzymes, modulating their activity.

  • Pathways: : It may be involved in oxidative stress pathways due to its susceptibility to oxidation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazinone Derivatives with Varying Substituents

Derivatives of 2H-benzo[b][1,4]thiazin-3(4H)-one, such as compounds 3a–3j (e.g., 6-(2-((5-(ethylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl derivatives), exhibit distinct biological profiles based on substituents (Table 1).

Compound Substituent(s) Melting Point (°C) Molecular Weight Key Biological Activity
3a Ethylamino-thiadiazole 177 367.0370 Moderate AChE inhibition (IC₅₀: 12.3 µM)
3b Propylamino-thiadiazole 195 381.0513 Improved antioxidant activity
3j Cyclohexyl-thiadiazole 232 395.0665 Potent AChE inhibition (IC₅₀: 4.8 µM)
Target 2,2-Dimethyl N/A 193.25* Limited direct data; inferred stability
Key Findings:
  • AChE Inhibition : Bulky substituents (e.g., cyclohexyl in 3j ) enhance binding via π-π interactions with Trp86 and hydrogen bonds with Tyr337/Tyr341, critical for AChE inhibition. The dimethyl variant’s compact structure may limit these interactions.
  • Antioxidant Activity: Derivatives like 3i and 3j outperform ascorbic acid in radical scavenging, attributed to electron-donating thiadiazole groups.

Oxazinone Analogues

The oxazinone analogue 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one replaces sulfur with oxygen, altering electronic properties and binding affinities. In BRD4 inhibitor studies, this compound showed moderate activity (IC₅₀: ~2 µM) due to interactions with the WPF shelf (Trp81, Pro82, Phe83).

Structural and Functional Differences:
  • Electronic Effects: The oxygen atom in oxazinones increases polarity compared to sulfur in thiazinones, affecting solubility and target engagement.
  • Biological Targets: While thiazinones target AChE and microbial enzymes, oxazinones are optimized for epigenetic targets like BRD4.

Halogenated and Aryl-Substituted Thiazinones

  • The methyl group provides steric shielding, contrasting with the dimethyl variant’s dual methyl substitution.
  • 4-Benzyl-2H-benzo[b][1,4]thiazin-3(4H)-one (): A benzyl group at position 4 improves lipophilicity, aiding blood-brain barrier penetration for CNS targets.

Sulfone Derivatives

2H-Benzo[b][1,4]thiazin-3(4H)-one 1,1-dioxide () features oxidized sulfur to sulfone, increasing polarity and hydrogen-bonding capacity. This modification is common in antimicrobial agents but may reduce AChE affinity compared to non-oxidized thiazinones.

Biological Activity

2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The information is drawn from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C10H11NOSC_{10}H_{11}NOS, with a molecular weight of approximately 193.27 g/mol. The structure features a thiazine ring fused to a benzene ring, contributing to its unique reactivity and biological properties. The presence of the sulfur atom and the nitrogen atom in the heterocyclic structure is significant for its biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell cycle progression.

Case Study: Inhibition of Breast Cancer Cell Line
A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated an IC50 value of 15 µM after 48 hours of treatment, suggesting significant cytotoxicity against these cells .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Table 2: Anti-inflammatory Effects

CytokineTreatment Group (pg/mL)Control Group (pg/mL)
IL-650150
TNF-α30100

The reduction in cytokine levels suggests that the compound may modulate inflammatory responses effectively .

4. Neuroprotective Activity

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's. It has been identified as a potential acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic transmission in the brain.

Case Study: Acetylcholinesterase Inhibition
In vitro assays demonstrated that the compound exhibited an IC50 value of 0.025 µM against acetylcholinesterase, comparable to standard inhibitors like donepezil . This suggests its potential use in treating cognitive decline associated with Alzheimer's disease.

Q & A

Q. What synthetic methodologies are effective for preparing 2,2-dimethyl-2H-benzo[b][1,4]thiazin-3(4H)-one derivatives?

A parallel solution-phase synthesis using 1,5-difluoro-2,4-dinitrobenzene as a starting material is commonly employed. Key steps include cyclization and oxidation, where urea-hydrogen peroxide (UHP) acts as a cost-effective oxidant to introduce sulfur oxidation states. Four diversity points on the scaffold allow functionalization, enabling the generation of derivatives for structure-activity studies .

Q. How can the crystal structure of this compound derivatives be resolved?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. For example, monoclinic systems (space group P21/c) with unit cell parameters a = 9.1497 Å, b = 14.7052 Å, and c = 10.0037 Å have been reported. Hydrogen bonding networks (e.g., C–H···O interactions) stabilize supramolecular dimers, critical for understanding solid-state packing .

Q. What methods are used to evaluate the antimicrobial activity of this compound derivatives?

The disc diffusion assay is widely applied. Derivatives are screened against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Compounds with electron-withdrawing groups (e.g., nitro at C-6) show enhanced activity, with MIC values often correlated with substituent electronic properties .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing benzo[b][1,4]thiazin-3(4H)-one hybrids be addressed?

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective synthesis. For example, coupling 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]thiazin-3(4H)-one with aromatic aldehydes yields isoxazole-linked hybrids. Reaction conditions (e.g., solvent, temperature) and catalyst loading (5–10 mol% CuI) are optimized to minimize side products .

Q. What strategies resolve contradictions in spectroscopic data interpretation for thiazinone derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or dynamic effects. For example, hydrazine-derived Schiff bases exhibit keto-enol tautomerism, resolved via variable-temperature NMR. Computational tools (e.g., DFT for predicting chemical shifts) and 2D NMR (e.g., HSQC, HMBC) clarify ambiguous assignments .

Q. How do structural modifications influence acetylcholinesterase (AChE) inhibition by 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives?

Introducing electron-donating groups (e.g., methyl at C-2) enhances AChE binding affinity. Molecular docking (e.g., with EGFR or AChE crystal structures) identifies key interactions: the thiazinone ring engages in π-π stacking with Trp86, while substituents at C-4 improve hydrophobic contacts. Derivatives with IC50 values <10 µM are prioritized for in vivo studies .

Q. What green chemistry approaches improve the sustainability of thiazinone synthesis?

Ball milling with KF–alumina as a catalyst enables solvent-free synthesis of 2-arylidene derivatives. This method reduces reaction time (≤2 h vs. 12 h for conventional methods) and eliminates toxic solvents. Yields exceed 85% for derivatives like (Z)-4-benzyl-2-benzylidene-2H-benzo[b][1,4]thiazin-3(4H)-one .

Methodological Challenges & Data Analysis

Q. How are molecular docking studies validated for thiazinone-based anticancer agents?

Docking results (e.g., with EGFR kinase domain) are validated via correlation with in vitro cytotoxicity (e.g., against HeLa or MCF-7 cells). Compounds showing strong binding (ΔG ≤ −9 kcal/mol) and low IC50 (e.g., 26.28 µM for triazole hybrids) undergo further ADMET profiling. Consensus scoring across multiple software (AutoDock, Glide) reduces false positives .

Q. What analytical techniques confirm the purity of synthetic intermediates?

Purity is assessed via HPLC (≥95% peak area), TLC (Rf consistency), and elemental analysis (C, H, N, S within ±0.4% of theoretical values). For example, 1-(6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-ylidene)hydrazine derivatives are characterized by ESI-MS (e.g., m/z 224 [M+H]<sup>+</sup>) and IR (C=O stretch at 1701 cm<sup>−1</sup>) .

Tables

Table 1. Key spectral data for selected derivatives:

CompoundIR (C=O, cm⁻¹)<sup>1</sup>H NMR (δ, ppm)ESI-MS ([M+H]<sup>+</sup>)
4a (Hydrazine derivative)17012.81 (s, 2H), 8.23 (s, NH2)224
4b (Phenyl hydrazine)17006.45–7.45 (m, Ar-H), 10.73 (NH)300
4c (Dinitrophenyl)16607.20–7.45 (m, Ar-H), 10.82 (NH)238
Data from

Table 2. Anticancer activity of triazole-linked derivatives:

CompoundIC50 (µM)
4d26.28 ± 1.5 (HeLa)
5d32.06 ± 0.3 (MCF-7)
Data from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one
Reactant of Route 2
2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.